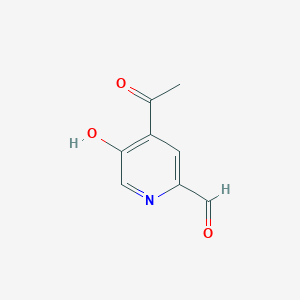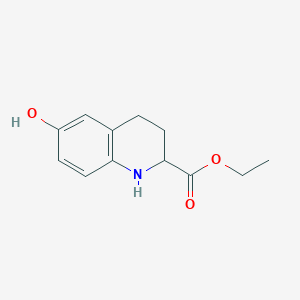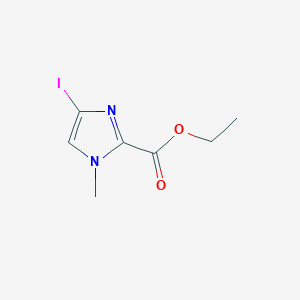![molecular formula C7H8N4 B14850183 Imidazo[1,2-A]pyrimidin-3-ylmethanamine](/img/structure/B14850183.png)
Imidazo[1,2-A]pyrimidin-3-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,2-A]pyrimidin-3-ylmethanamine is a heterocyclic compound that has garnered significant attention in the fields of medicinal and synthetic chemistry This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-A]pyrimidin-3-ylmethanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with glyoxal in the presence of a suitable catalyst, followed by cyclization to form the imidazo[1,2-A]pyrimidine core. The methanamine group can then be introduced through reductive amination or other suitable methods .
Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: Imidazo[1,2-A]pyrimidin-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]pyrimidin-3-ylmethanone, while reduction may produce various amine derivatives .
Aplicaciones Científicas De Investigación
Imidazo[1,2-A]pyrimidin-3-ylmethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of Imidazo[1,2-A]pyrimidin-3-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the activity of key enzymes or disrupt cellular processes essential for the survival of pathogens. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparación Con Compuestos Similares
- Imidazo[1,2-A]pyridine
- Imidazo[1,2-A]pyrimidine
- Imidazo[1,5-A]pyridine
Comparison: Imidazo[1,2-A]pyrimidin-3-ylmethanamine is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical reactivity and biological activity. Compared to Imidazo[1,2-A]pyridine and Imidazo[1,5-A]pyridine, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for drug development .
Propiedades
Fórmula molecular |
C7H8N4 |
|---|---|
Peso molecular |
148.17 g/mol |
Nombre IUPAC |
imidazo[1,2-a]pyrimidin-3-ylmethanamine |
InChI |
InChI=1S/C7H8N4/c8-4-6-5-10-7-9-2-1-3-11(6)7/h1-3,5H,4,8H2 |
Clave InChI |
YVQWSRYZTLZPAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=CN=C2N=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















